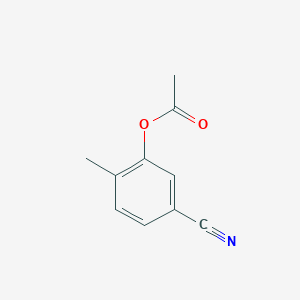

5-Cyano-2-methylphenyl acetate

Beschreibung

5-Cyano-2-methylphenyl acetate (hypothetical structure inferred from nomenclature) is an aromatic ester featuring a phenyl ring substituted with a cyano (-CN) group at the 5-position and a methyl (-CH₃) group at the 2-position, linked to an acetate ester moiety. Esters with aromatic and functionalized substituents, such as cyano or methyl groups, are often utilized in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity and stability .

Eigenschaften

CAS-Nummer |

84102-87-4 |

|---|---|

Molekularformel |

C10H9NO2 |

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

(5-cyano-2-methylphenyl) acetate |

InChI |

InChI=1S/C10H9NO2/c1-7-3-4-9(6-11)5-10(7)13-8(2)12/h3-5H,1-2H3 |

InChI-Schlüssel |

DAGKBQZGIWZJBZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C#N)OC(=O)C |

Kanonische SMILES |

CC1=C(C=C(C=C1)C#N)OC(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-cyano-2-methylphenyl acetate with analogous compounds from the evidence, focusing on molecular features, substituent effects, and applications.

Ethyl 2-Phenylacetoacetate and Methyl 2-Phenylacetoacetate

- Ethyl 2-phenylacetoacetate (CAS 5413-05-8) and methyl 2-phenylacetoacetate (CAS 16648-44-5) are α-acetyl-substituted phenyl esters. Both serve as precursors in organic synthesis, particularly for pharmaceuticals like amphetamines .

- Key Differences: Substituents: These compounds lack the cyano group present in 5-cyano-2-methylphenyl acetate, instead featuring acetyl and alkyl ester groups. Molecular Weight: Ethyl (MW 192.2) and methyl (MW 192.2) analogs are lighter than 5-cyano-2-methylphenyl acetate (estimated MW ~205–220). Applications: Their roles in synthesizing psychoactive substances highlight their reactivity in ketone and ester transformations .

Methyl Cyanoacetate

- Methyl cyanoacetate (CAS 105-34-0) is a cyano-containing ester (NCCH₂COOCH₃) used to synthesize pesticides, dyes, and pharmaceuticals, such as cefotetan and tofacitinib .

- Key Differences: Structure: Unlike the aromatic 5-cyano-2-methylphenyl acetate, methyl cyanoacetate is aliphatic, with the cyano group directly attached to the acetate chain. Reactivity: The aliphatic cyano group enhances nucleophilicity, making it a key intermediate in Knoevenagel condensations .

3-Fluoro-6-methylphenethyl Acetate

- 3-Fluoro-6-methylphenethyl acetate (CAS 1369777-27-4) is a fluorinated aromatic ester. Fluorine’s electronegativity impacts solubility and metabolic stability, often exploited in drug design .

- Key Differences: Substituent Effects: The fluoro group (electron-withdrawing) vs. cyano (stronger electron-withdrawing) would alter electronic properties and reactivity. Applications: Fluorinated analogs are prevalent in agrochemicals and pharmaceuticals due to enhanced bioavailability .

N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide

- N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide (CAS 63034-97-9) combines a chloro-methylphenyl group with a cyanoacetamide moiety. Unlike esters, acetamides exhibit hydrogen-bonding capacity, influencing crystallinity and solubility .

- Key Differences: Functional Group: The acetamide group (-NHCO-) vs. acetate ester (-OCO-) alters hydrolysis rates and biological activity. Substituents: Chlorine’s steric and electronic effects differ from cyano, affecting interactions in target binding .

Data Table: Comparative Analysis of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.